molecular formula C13H24O5S B2979209 (1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate CAS No. 2126144-58-7

(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate

Cat. No.: B2979209
CAS No.: 2126144-58-7
M. Wt: 292.39
InChI Key: NYEGJMAWECFPOP-MNOVXSKESA-N
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Description

(1S,3R)-3-(tert-butoxy)-7-oxaspiro[35]nonan-1-yl methanesulfonate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the tert-butoxy and methanesulfonate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonate group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammon

Properties

IUPAC Name

[(1R,3S)-1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5S/c1-12(2,3)17-10-9-11(18-19(4,14)15)13(10)5-7-16-8-6-13/h10-11H,5-9H2,1-4H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEGJMAWECFPOP-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C12CCOCC2)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@@H](C12CCOCC2)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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